molecular formula C19H19ClN2O2S B2740951 (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone CAS No. 851808-11-2

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone

Cat. No. B2740951
M. Wt: 374.88
InChI Key: GLLCUVJZNSOVNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone , also known by its chemical formula C23H19ClN2O2S , is a synthetic compound with intriguing pharmacological potential. Let’s explore its various aspects:


Synthesis Analysis


Molecular Structure Analysis


The molecular structure reveals several key features:



  • Imidazole Ring : The 1H-imidazole core contributes to the compound’s biological activity.

  • Chlorobenzyl Group : Positioned at the 3-position of the imidazole ring, this moiety may influence binding interactions.

  • Ethoxyphenyl Group : Attached to the imidazole ring, this group could impact solubility and receptor binding.

  • Thioether Linkage : The thioether bridge connects the imidazole and phenyl rings, potentially affecting stability and reactivity.


Chemical Reactions Analysis


While specific reactions involving this compound remain elusive, we can speculate on potential transformations:



  • Substitution Reactions : The chlorobenzyl group may undergo nucleophilic substitution reactions.

  • Redox Processes : The thioether linkage could participate in redox chemistry.

  • Ring Closure Reactions : The imidazole ring might engage in cyclization reactions.


Mechanism of Action


The compound’s mechanism of action likely involves interactions with biological targets. Hypothetically, it could modulate receptors, enzymes, or cellular processes. Experimental studies are necessary to elucidate its precise mode of action.


Physical and Chemical Properties Analysis



  • Melting Point : The compound’s melting point provides insights into its crystalline nature.

  • Solubility : Understanding its solubility in various solvents aids in formulation.

  • Stability : Investigating stability under different conditions is crucial for drug development.


Safety and Hazards


Safety considerations include:



  • Toxicity : Assessing potential toxicity through in vitro and in vivo studies.

  • Environmental Impact : Evaluating environmental persistence and effects.


Future Directions


Future research should focus on:



  • Biological Activity : Investigating its pharmacological effects.

  • Structure-Activity Relationship (SAR) : Exploring modifications for improved properties.

  • Drug Development : Assessing its potential as a therapeutic agent.


Please note that the information provided here is based on existing knowledge and hypothetical considerations. Researchers should consult relevant literature for more detailed insights1.


Remember, scientific exploration often begins with curiosity and leads to groundbreaking discoveries. 🌟


Scientific Research Applications

Enzymatic Degradation and Pollution Remediation

Compounds with complex structures, including those similar to the specified chemical, are often studied for their interactions with enzymes and potential applications in pollution remediation. For instance, enzymatic approaches using oxidoreductive enzymes, such as laccases and peroxidases, have been explored for the degradation of various organic pollutants in wastewater. These enzymes, in the presence of redox mediators, can degrade recalcitrant compounds, enhancing the efficiency of pollutant removal from industrial effluents (Husain & Husain, 2007).

Antioxidant and Anti-inflammatory Properties

Chemical compounds with specific functional groups are often evaluated for their antioxidant and anti-inflammatory properties. Studies have highlighted the role of various compounds in neutralizing active oxygen species and inhibiting free radical processes, which can lead to cell impairment and various diseases. Chromones, for example, are known for their significant antioxidant potential, suggesting that similar compounds could be explored for their ability to scavenge free radicals (Yadav et al., 2014).

Drug Development and Pharmacological Research

Compounds with unique structural features, such as the one described, are potential candidates for drug development and pharmacological research. Imidazole derivatives, for example, have been extensively studied for their antitumor activity and have shown promise in the synthesis of compounds with various biological properties (Iradyan et al., 2009). This indicates the potential of similarly structured compounds to be explored in medicinal chemistry for their therapeutic effects.

Environmental and Ecotoxicological Studies

The environmental fate and ecotoxicological impacts of synthetic compounds, including those similar in structure to the specified chemical, are of significant interest. Research has focused on understanding how these compounds degrade in the environment, their persistence, and their potential effects on aquatic ecosystems and human health. Studies on alkylphenol ethoxylates, for instance, have shed light on the degradation pathways, bioaccumulation, and endocrine-disrupting potential of these compounds (Ying et al., 2002).

properties

IUPAC Name

[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S/c1-2-24-17-8-6-15(7-9-17)18(23)22-11-10-21-19(22)25-13-14-4-3-5-16(20)12-14/h3-9,12H,2,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLCUVJZNSOVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone

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